molecular formula C10H18N2O3 B183098 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid CAS No. 75727-47-8

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

Cat. No.: B183098
CAS No.: 75727-47-8
M. Wt: 214.26 g/mol
InChI Key: ITHJVGXJNVDHIQ-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with myeloperoxidase, an enzyme involved in the body’s inflammatory response . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in inflammation. For example, it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its efficacy. For instance, prolonged exposure to this compound can lead to a reduction in its activity due to degradation . Additionally, long-term studies have indicated that it can have sustained effects on cellular function, particularly in the context of inflammation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate inflammatory responses without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as reduced cell viability and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as myeloperoxidase, influencing metabolic flux and the levels of various metabolites . These interactions can have downstream effects on cellular metabolism and overall physiological function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its function and efficacy, as it allows the compound to interact with specific biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid typically involves the reaction of 4-methylpiperazine with a suitable carboxylic acid derivative. One common method is the reaction of 4-methylpiperazine with glutaric anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-11-5-7-12(8-6-11)9(13)3-2-4-10(14)15/h2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHJVGXJNVDHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351682
Record name 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75727-47-8
Record name 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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